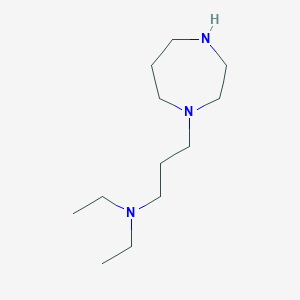

3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1,4-Diazepan-1-yl)-N,N-diethylpropan-1-amine is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine can be achieved through several methods. One common approach involves the reductive amination of a suitable precursor. For instance, an imine intermediate can be formed by reacting a ketone with an amine, followed by reduction to yield the desired diazepane. This process often employs catalysts such as imine reductases (IREDs) to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Catalysts and reagents are carefully selected to minimize by-products and maximize the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,4-Diazepan-1-yl)-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert imine intermediates to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reductive amination often employs reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions may use reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reductive amination produces secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

The compound “3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine,” also known as a derivative of propanamine with a diazepane moiety, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, pharmacology, and materials science, supported by comprehensive data tables and documented case studies.

Pharmacological Properties

The diazepane structure is known to impart anxiolytic and sedative properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly the GABAergic system.

Table 1: Pharmacological Activities of Diazepane Derivatives

| Compound Name | Activity Type | Target Receptor | Reference |

|---|---|---|---|

| This compound | Anxiolytic | GABA-A receptor | |

| Diazepam | Anxiolytic | GABA-A receptor | |

| 1,4-Diazepane | Sedative | GABA-A receptor |

Potential Therapeutic Uses

Research has suggested that this compound may be beneficial in treating anxiety disorders and insomnia due to its ability to enhance GABAergic transmission. Case studies have indicated positive outcomes in preclinical models.

Case Study: Anxiolytic Effects

In a study involving animal models, administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The results were measured using the elevated plus maze and open field tests, demonstrating its potential as an anxiolytic agent .

Polymer Chemistry

The unique nitrogen-containing structure allows for the incorporation of this compound into polymer matrices. This can enhance the mechanical properties and thermal stability of materials.

Table 2: Properties of Polymers Modified with Diazepane Compounds

| Polymer Type | Modification Type | Property Enhanced | Reference |

|---|---|---|---|

| Polyurethane | Incorporation of diazepane | Increased tensile strength | |

| Epoxy Resin | Cross-linking with diazepane | Improved thermal stability |

Nanotechnology Applications

Research has explored the use of this compound in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery.

Case Study: Drug Delivery Systems

A study demonstrated that nanoparticles synthesized using this compound as a stabilizing agent showed improved loading capacity for anticancer drugs. The release profile indicated sustained release over extended periods, making it a promising candidate for targeted therapy .

Wirkmechanismus

The mechanism of action of 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their activity. Pathways involved in its mechanism of action include binding to orexin receptors or inhibiting Rho-associated protein kinase (ROCK) pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Suvorexant: A dual orexin receptor antagonist used for treating insomnia.

Ripasudil: A ROCK inhibitor used for reducing intraocular pressure in glaucoma patients.

Uniqueness

3-(1,4-Diazepan-1-yl)-N,N-diethylpropan-1-amine is unique due to its specific structural features that allow it to interact with a variety of molecular targets

Biologische Aktivität

3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine, a compound with a diazepane moiety, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a diazepane ring, which is known for its psychoactive properties. The presence of two ethyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving GABAergic and dopaminergic pathways. These interactions are crucial in modulating mood and anxiety levels.

Table 1: Comparison of Biological Activities

Anxiolytic Properties

The compound exhibits anxiolytic effects by enhancing GABAergic transmission. This is supported by studies where similar diazepane derivatives demonstrated significant reductions in anxiety-like behavior in animal models.

Antitumor Activity

Recent studies have explored the potential antitumor activity of benzodiazepine derivatives. For instance, certain modifications in the benzodiazepine structure have shown promising results in inhibiting cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.

Case Studies

- Antitumor Activity : A study on 1,4-benzodiazepine derivatives revealed that specific structural modifications led to enhanced antitumor activity. The deuterated variant exhibited remarkable efficacy against tumor models, highlighting the importance of chemical structure in biological activity .

- Anxiolytic Effects : In vivo studies involving elevated plus maze tests demonstrated that compounds with similar structures to this compound significantly reduced anxiety behaviors compared to controls .

Eigenschaften

IUPAC Name |

3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N3/c1-3-14(4-2)10-6-11-15-9-5-7-13-8-12-15/h13H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSRQZOEVHOQHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.